molecular formula C11H15Cl2NO B8763250 n,n-Bis(2-chloroethyl)-2-methoxyaniline CAS No. 1207-00-7

n,n-Bis(2-chloroethyl)-2-methoxyaniline

Cat. No.: B8763250
CAS No.: 1207-00-7
M. Wt: 248.15 g/mol
InChI Key: JHEGFJPJFFDLIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Bis(2-chloroethyl)-2-methoxyaniline is a nitrogen mustard derivative characterized by two 2-chloroethyl groups attached to the nitrogen atom of a 2-methoxyaniline core. This structure confers alkylating properties, enabling the compound to interact with DNA and proteins, a feature shared with chemotherapeutic and cytotoxic agents. The methoxy group at the ortho position of the aromatic ring may influence solubility, metabolic stability, and target specificity compared to non-methoxy-substituted analogs .

Properties

CAS No.

1207-00-7

Molecular Formula

C11H15Cl2NO

Molecular Weight

248.15 g/mol

IUPAC Name

N,N-bis(2-chloroethyl)-2-methoxyaniline

InChI

InChI=1S/C11H15Cl2NO/c1-15-11-5-3-2-4-10(11)14(8-6-12)9-7-13/h2-5H,6-9H2,1H3

InChI Key

JHEGFJPJFFDLIB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N(CCCl)CCCl

Origin of Product

United States

Comparison with Similar Compounds

Nitrogen Mustard Agents (Alkylating Agents)

Example Compound : HN1 (N,N-Bis(2-chloroethyl)ethylamine)

  • Structural Differences : HN1 replaces the methoxyaniline moiety with an ethylamine group.
  • Functional Impact: Toxicity: HN1 is a vesicant and chemical warfare agent, inducing severe tissue damage via DNA crosslinking .
  • Regulatory Status : HN1 is classified as a Schedule 1 chemical under the Chemical Weapons Convention, whereas the regulatory status of N,N-Bis(2-chloroethyl)-2-methoxyaniline remains less defined, though its structural similarity suggests stringent handling requirements .

Table 1: Comparison with Nitrogen Mustards

Property This compound HN1 (Nitrogen Mustard)
Core Structure 2-Methoxyaniline Ethylamine
Key Substituents 2-Chloroethyl, Methoxy 2-Chloroethyl
Primary Use Research (potential chemotherapeutic) Chemical warfare
Acute Toxicity Moderate (SDS warnings) Extreme
Regulatory Classification Not explicitly listed Schedule 1A05

Bis(2-chloroethyl)amine Derivatives

Example Compound : Carboxyphosphamide (2-Carboxyethyl N,N-bis(2-chloroethyl)phosphorodiamidate)

  • Structural Differences : Carboxyphosphamide incorporates a phosphorodiamidate group and a carboxyethyl chain.
  • Functional Impact :
    • Metabolism : Carboxyphosphamide is a cyclophosphamide metabolite with reduced toxicity due to its charged carboxyl group, which limits cellular uptake. In contrast, this compound lacks this modification, likely retaining higher membrane permeability and cytotoxicity .
    • Therapeutic Utility : Carboxyphosphamide exhibits minimal antitumor activity, while the target compound’s uncharged structure may preserve alkylating efficacy .

Table 2: Comparison with Bis(2-chloroethyl)amine Derivatives

Property This compound Carboxyphosphamide
Charge Neutral Anionic (carboxylate)
Metabolic Stability Likely stable Rapidly inactivated
Antitumor Activity Potential high Low
Toxicity to L1210 Cells High (predicted) Low

Methoxy-Substituted Aniline Derivatives

Example Compound : N,N-Bis(2-hydroxyethyl)-3-chloroaniline

  • Structural Differences : Hydroxyethyl groups replace chloroethyl substituents, and the methoxy group is absent.
  • The methoxy group in the target compound may enhance aromatic ring stability and modulate interaction with biological targets .

Example Compound : N,N-Bis(2-chloroethyl)-2,3-dimethoxybenzenamine

  • Structural Differences : An additional methoxy group at the 3-position.
  • Toxicity Profile: Both compounds are classified as "aniline mustards," but the dimethoxy variant’s safety data sheet (SDS) emphasizes stricter handling protocols due to higher reactivity .

Table 3: Comparison with Methoxy-Substituted Anilines

Property This compound N,N-Bis(2-hydroxyethyl)-3-chloroaniline N,N-Bis(2-chloroethyl)-2,3-dimethoxybenzenamine
Substituents 2-Methoxy, 2-chloroethyl 3-Chloro, 2-hydroxyethyl 2,3-Dimethoxy, 2-chloroethyl
Reactivity High (alkylating) Low Very high
Solubility Moderate (lipophilic) High (hydrophilic) Moderate-to-high
Primary Application Research/Therapeutic potential Laboratory research Research (highly reactive agent)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.